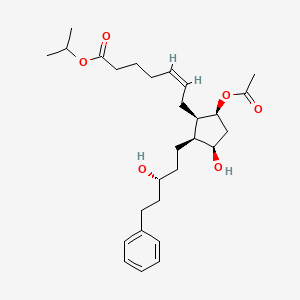

9-Acetyl Latanoprost

Description

Contextual Role of Prostaglandin (B15479496) F2α Analogs in Ocular Pharmacology

Prostaglandin F2α (PGF2α) analogs are a class of drugs that have revolutionized the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma. entokey.compharmacytimes.com Glaucoma is a progressive optic neuropathy that can lead to irreversible vision loss. jrmds.inresearchgate.net The therapeutic effect of PGF2α analogs stems from their ability to increase the outflow of aqueous humor, the fluid inside the eye, primarily through the uveoscleral pathway. jrmds.inwikipedia.orgjst.go.jp This action effectively reduces IOP. pharmacytimes.com

The development of PGF2α analogs like latanoprost (B1674536), bimatoprost (B1667075), and travoprost (B1681362) marked a significant advancement in glaucoma therapy. wikipedia.orgtandfonline.com These synthetic analogs are designed to mimic the action of natural prostaglandins (B1171923) by selectively binding to the prostaglandin F (FP) receptor located in the ciliary muscle and trabecular meshwork. jst.go.jpmdpi.com Latanoprost, for instance, is an isopropyl ester prodrug of PGF2α that, after hydrolysis in the cornea, becomes biologically active. entokey.comtandfonline.com

Rationale for Chemical Modification in Ocular Therapeutic Agent Design

The journey from the naturally occurring PGF2α to clinically successful drugs like latanoprost involved strategic chemical modifications. A primary motivation for this was to enhance the therapeutic index of these compounds by separating the desired IOP-lowering effect from undesirable side effects. arvojournals.org Natural prostaglandins, while effective at lowering IOP, were associated with irritation and hyperemia (redness). arvojournals.org

Key modifications include:

Esterification: The addition of an isopropyl ester group to the carboxylic acid function of PGF2α improves its penetration through the cornea, the eye's outer layer. mdpi.com This modification creates a prodrug that is converted into its active acid form within the eye. tandfonline.com

Omega Chain Modification: Altering the omega chain of the prostaglandin molecule, such as the introduction of a phenyl group in latanoprost, was found to enhance selectivity for the FP receptor and improve the drug's tolerability profile. entokey.commdpi.com

These modifications aim to optimize the pharmacokinetics and pharmacodynamics of the drug, leading to improved efficacy, duration of action, and a better side-effect profile compared to the parent compound. ontosight.ai

Overview of Acetylated Derivatives within Prostaglandin Analog Chemistry

Acetylation, the process of introducing an acetyl functional group, is another chemical modification strategy employed in prostaglandin chemistry. This can alter the biological activity, stability, and solubility of the parent compound. ontosight.aicaymanchem.com The addition of an acetyl group to a hydroxyl moiety can influence how the molecule interacts with its biological target. nih.gov

In the broader context of prostaglandin research, various acetylated derivatives have been synthesized and studied. ontosight.aicaymanchem.combiomol.com For example, the acetylation of hydroxyl groups on different prostaglandins has been used as a technique in their analysis by mass spectrometry. nih.gov This derivatization can make the compounds more amenable to certain analytical techniques. nih.gov

Significance of 9-Acetyl Latanoprost as a Research Compound and Analytical Standard

9-Acetyl Latanoprost is a specific derivative of latanoprost where an acetyl group is attached at the 9-position. cymitquimica.comalentris.orgveeprho.com It is primarily recognized as an analog and an impurity of Latanoprost. alentris.org As such, its main significance lies in its use as a research compound and an analytical standard. clearsynth.comlgcstandards.com

In pharmaceutical analysis, having well-characterized impurities is crucial for the development and validation of analytical methods to ensure the quality and purity of the final drug product. clearsynth.com 9-Acetyl Latanoprost serves as a reference material for techniques like high-performance liquid chromatography (HPLC) to detect and quantify its presence in latanoprost formulations. nih.govclearsynth.com Its availability allows for the development of robust quality control procedures. clearsynth.com

Below is a table summarizing the key chemical information for 9-Acetyl Latanoprost.

| Property | Value | Source(s) |

| Chemical Name | Isopropyl (Z)-7-((1R,2R,3R,5S)-5-acetoxy-3-hydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoate | cymitquimica.comalentris.orgsimsonpharma.com |

| Molecular Formula | C₂₈H₄₂O₆ | cymitquimica.comalentris.orgsimsonpharma.com |

| Molecular Weight | 474.6 g/mol | cymitquimica.comalentris.org |

| Parent Drug | Latanoprost | veeprho.com |

Properties

Molecular Formula |

C28H42O6 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C28H42O6/c1-20(2)33-28(32)14-10-5-4-9-13-25-24(26(31)19-27(25)34-21(3)29)18-17-23(30)16-15-22-11-7-6-8-12-22/h4,6-9,11-12,20,23-27,30-31H,5,10,13-19H2,1-3H3/b9-4-/t23-,24-,25+,26+,27-/m0/s1 |

InChI Key |

IHOFBPSZBJEIAO-HGYMGNIXSA-N |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O)O)OC(=O)C |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)OC(=O)C |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Latanoprost and Its Acetylated Analogs

General Synthetic Methodologies for Prostaglandin (B15479496) F2α Analogs

The synthesis of prostaglandin F2α (PGF2α) analogs is a significant area of research in organic chemistry due to their therapeutic applications. nih.gov These complex molecules, characterized by a cyclopentane (B165970) core with two side chains, demand precise control over stereochemistry. acs.org

Corey Lactone and Related Synthetic Intermediates

A cornerstone in prostaglandin synthesis is the "Corey Lactone," a versatile bicyclic intermediate developed by E.J. Corey. oup.comrsc.org This key synthon elegantly establishes the required stereochemistry of the cyclopentane ring, which is crucial for the biological activity of the final prostaglandin analog. acs.orggoogle.com The Corey Lactone is commercially available and serves as a common starting point for the synthesis of various prostaglandins (B1171923), including latanoprost (B1674536). google.com The synthesis of the Corey lactone itself is a multi-step process that often involves stereoselective reactions like the Diels-Alder reaction and halo-lactonization. oup.com

The general strategy involves introducing the desired ω-chain onto the cyclopentane unit first, followed by the α-chain. google.com The lactone ring of the Corey intermediate is typically transformed into a cyclic hemiacetal (lactol), which then undergoes a Wittig reaction to introduce the α-chain. google.com The development of efficient methods to synthesize the Corey lactone and other key intermediates remains an active area of research, with a focus on improving yields and reducing the number of synthetic steps. rsc.orgnih.gov

Key Stereoselective Transformations in Prostaglandin Synthesis

The synthesis of prostaglandins is a challenge in stereocontrol, as it requires the precise arrangement of multiple chiral centers. google.com Key stereoselective transformations are employed to achieve the desired three-dimensional structure. These include:

Asymmetric Reductions: Ketone groups are often reduced to hydroxyl groups with high stereoselectivity using chiral reagents or catalysts. For instance, the reduction of an enone precursor is a critical step in defining the stereochemistry at the C-15 position of the ω-chain. sioc-journal.cn

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in prostaglandin synthesis. oup.comrsc.org Organocatalysts can mediate key bond-forming reactions with high enantioselectivity and diastereoselectivity, leading to more efficient and environmentally friendly synthetic routes. rsc.orgnih.gov

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes like reductases and lipases can be used to perform specific stereoselective transformations, such as ketone reductions and ester hydrolyses, under mild reaction conditions. uniovi.esunimi.it

[3+2] Cycloaddition Reactions: Asymmetric [3+2] cycloaddition reactions provide an effective method for constructing the chiral cyclopentane skeleton of prostaglandins. oup.com

Specific Approaches to Latanoprost Synthesis

Latanoprost, an analog of PGF2α, is a widely used medication for glaucoma. nih.gov Its synthesis has been a subject of extensive research, with the goal of developing more efficient and cost-effective manufacturing processes. bristol.ac.uk

Multi-Step Conversions and Yield Optimization

The synthesis of latanoprost from the Corey lactone typically involves a sequence of 8 to 20 steps. bristol.ac.ukresearchgate.netgoogle.com A common route begins with the oxidation of the primary alcohol of the Corey lactone to an aldehyde (the Corey aldehyde). google.com The ω-chain is then introduced via a Horner-Wadsworth-Emmons reaction. google.comsioc-journal.cn Subsequent steps involve the stereoselective reduction of the C-15 ketone, protection of hydroxyl groups, reduction of the lactone to a lactol, and finally, the introduction of the α-chain via a Wittig reaction. sioc-journal.cn

Control of Stereochemistry and Isomer Formation

To address this, various strategies have been employed:

Chiral Reducing Agents: The use of highly selective chiral reducing agents, such as (–)-diisopinocampheyl chloroborane, can significantly favor the formation of the desired 15(S)-hydroxyl group. sioc-journal.cn

Enzymatic Reductions: Biocatalytic reduction of the C-15 ketone offers a highly stereoselective alternative, often yielding the desired isomer with high purity. unimi.it

Crystallization-Induced Resolution: In some cases, the desired diastereomer can be selectively crystallized from a mixture, effectively separating it from unwanted isomers. researchgate.net

Derivatization Techniques for Acetylated Prostaglandin Analogs

Derivatization is a chemical modification process used to alter the properties of a compound. researchgate.netresearchgate.net In the context of prostaglandins, acetylation is a common derivatization technique. scribd.com 9-Acetyl Latanoprost is an analog of latanoprost where the hydroxyl group at the C-9 position is acetylated. simsonpharma.com

Acetylation is typically achieved by reacting the parent prostaglandin with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a base. osti.gov This reaction converts the polar hydroxyl group into a less polar acetate (B1210297) ester. scribd.com

Table 1: Common Derivatization Reactions

| Reaction Type | Reagent Examples | Functional Group Targeted |

|---|---|---|

| Acetylation | Acetyl chloride, Acetic anhydride | Hydroxyl, Amino |

| Esterification | Diazomethane, Alkyl halides | Carboxylic acid |

| Silylation | BSTFA, MSTFA, MTBSTFA | Hydroxyl, Carboxylic acid |

Data sourced from multiple references. researchgate.netscribd.com

This derivatization can serve several purposes in analytical chemistry, such as improving the volatility and thermal stability of the compound for gas chromatography analysis. nih.gov

Chemical Acetylation Methods at Specific Hydroxyl Positions

Achieving regioselectivity in the acetylation of latanoprost's multiple hydroxyl groups is a significant chemical challenge. The hydroxyl groups at the C9, C11, and C15 positions exhibit different steric and electronic environments, which can be exploited to guide selective reactions. The primary strategy for creating a specific acetylated analog, such as 9-Acetyl Latanoprost, involves a multi-step process utilizing protecting groups.

General synthetic strategies in prostaglandin chemistry often involve the protection of reactive functional groups that are to be preserved during a chemical transformation. sioc-journal.cn For instance, in the synthesis of latanoprost itself, protecting groups like tetrahydropyranyl (THP) or benzoyl groups are used for the hydroxyl functions. sioc-journal.cn A similar logic applies to derivatization. To achieve selective acetylation at the C9 position, the hydroxyl groups at C11 and C15 would typically be protected first. Common protecting groups for this purpose include bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which can be selectively introduced based on the varying reactivity of the hydroxyls.

Once the desired hydroxyls are protected, the remaining free hydroxyl group can be acetylated using standard chemical methods. These methods typically involve reacting the substrate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base catalyst, like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The final step in such a sequence is the selective removal (deprotection) of the protecting groups to yield the mono-acetylated derivative.

Isolation and Purification of Acetylated Latanoprost Derivatives

Following the synthesis of 9-Acetyl Latanoprost, the crude reaction mixture contains the desired product alongside unreacted starting material, reagents, and various byproducts. These byproducts can include di- and tri-acetylated latanoprost, as well as the isomeric 11-acetyl and 15-acetyl derivatives. Therefore, a robust purification process is essential to isolate 9-Acetyl Latanoprost with high purity.

Chromatographic techniques are the primary methods used for the purification of prostaglandin derivatives. sioc-journal.cnmdpi.com

Flash Column Chromatography: This is a standard method used for the initial purification of synthetic products. mdpi.comsemanticscholar.org By using a silica (B1680970) gel stationary phase and a carefully selected solvent system (eluent), compounds can be separated based on their polarity. Since the addition of an acetyl group alters the polarity of the molecule, it is possible to separate mono-acetylated species from di- or tri-acetylated ones, as well as from the more polar unreacted latanoprost.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. sioc-journal.cngoogle.com Both normal-phase and reverse-phase HPLC can be employed.

In normal-phase HPLC , a polar stationary phase (like silica) is used with a non-polar mobile phase. The separation is based on differences in polarity, allowing for the fine separation of closely related isomers. sioc-journal.cn

In reverse-phase HPLC , a non-polar stationary phase is used with a polar mobile phase. This technique separates molecules based on hydrophobicity and is also effective for purifying prostaglandin analogs. google.com

Ion-Exchange Chromatography: While less common for small molecules, specialized techniques like cation-exchange chromatography have been shown to be highly effective at separating proteins based on the number of acetyl groups. nih.gov This principle, separating molecules based on subtle charge differences introduced by acetylation, could theoretically be adapted for complex purification challenges involving acetylated prostaglandin derivatives.

The purity of the final product is typically confirmed using analytical techniques such as analytical HPLC and characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. sioc-journal.cnmdpi.com

Molecular and Preclinical Pharmacological Investigation of Acetylated Latanoprost Derivatives

Molecular Interactions with Prostanoid Receptors

The primary mechanism of Latanoprost (B1674536) involves its interaction with prostanoid receptors, which are a family of G-protein coupled receptors. nih.gov Its therapeutic effect is mediated through high-affinity binding and activation of the FP receptor subtype. medcentral.comcellagentech.com

Latanoprost acid, the biologically active form of Latanoprost, is a potent and highly selective agonist for the FP prostanoid receptor. medcentral.comarvojournals.org It exhibits significantly lower affinity for other prostanoid receptors such as EP₁, EP₂, EP₃, DP, IP, and TP. arvojournals.orgtocris.com This high selectivity for the FP receptor is a key characteristic that defines its mechanism of action. guidetopharmacology.org

Studies have quantified the binding affinity of Latanoprost acid for various receptors. For instance, the dissociation constant (Ki), a measure of binding affinity, demonstrates this selectivity. While specific values for 9-Acetyl Latanoprost are not available, the data for Latanoprost provide a crucial benchmark.

This table shows the comparative binding affinity of Latanoprost acid for FP and EP3 receptors, highlighting its selectivity.

Latanoprost acid acts as a full agonist at the FP receptor. arvojournals.org Its agonist activity at EP₁ and EP₃ receptors is also noted, though its binding affinity is much lower. arvojournals.orgtocris.com It has little to no agonist effect at EP₂, DP, IP, and TP prostanoid receptors. arvojournals.orgtocris.com The potency of this agonist activity is often measured by the half-maximal effective concentration (EC₅₀). Comparative studies show that while Latanoprost acid is a potent agonist, other prostaglandin (B15479496) analogs like Travoprost (B1681362) acid show even higher potency at the FP receptor. researchgate.net

The agonism/antagonism profile of a derivative like 9-Acetyl Latanoprost would be a critical determinant of its efficacy. Acetylation could potentially modulate the potency and selectivity, but without direct experimental data, this remains speculative.

This table compares the agonist potency of the active acid forms of several prostaglandin analogs at the human ciliary body FP receptor.

Cellular and Subcellular Mechanisms of Action

The activation of FP receptors by Latanoprost initiates a cascade of cellular events that culminate in its therapeutic effect. These mechanisms primarily involve the modulation of aqueous humor outflow pathways. droracle.ai

The principal mechanism of action for Latanoprost is the enhancement of aqueous humor outflow through the uveoscleral pathway. droracle.aipatsnap.comphysiology.org This pathway, also known as the unconventional pathway, allows for the drainage of aqueous humor through the ciliary muscle and sclera. physiology.orgcity.ac.uk Latanoprost induces relaxation of the ciliary muscle and is thought to widen the connective tissue-filled spaces within the muscle, reducing hydraulic resistance and facilitating fluid drainage. nih.govkau.edu.sanih.gov Some evidence also suggests that Latanoprost may have a secondary effect on the conventional (trabecular) outflow pathway, though its primary impact is on uveoscleral outflow. kau.edu.saarvojournals.orgresearchgate.net

A key subcellular mechanism underlying the increased uveoscleral outflow is the remodeling of the extracellular matrix (ECM) within the ciliary muscle. medcentral.comnih.gov Latanoprost has been shown to upregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3. nih.govnih.gov These enzymes are responsible for the degradation of ECM components. medcentral.com

Studies in cultured human ciliary muscle cells and animal models have demonstrated that Latanoprost and Prostaglandin F2α lead to a reduction in ECM components including collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan. nih.govnih.gov This enzymatic breakdown and reorganization of the ECM are believed to increase the permeability of the ciliary muscle tissue, thereby augmenting the outflow of aqueous humor through the uveoscleral pathway. nih.goventokey.com

The cellular changes induced by FP receptor agonists like Latanoprost, such as the relaxation of ciliary smooth muscle and cytoskeletal alterations, are controlled by complex intracellular signaling pathways. nih.gov One such critical pathway involved in the regulation of muscle contraction and cell shape is mediated by Myosin Light Chain Kinase (MLCK). cusabio.commdpi.com

MLCK is a calcium/calmodulin-dependent protein kinase that phosphorylates the regulatory light chain of myosin II. cusabio.commdpi.com This phosphorylation event is a key trigger for actin-myosin interaction, leading to cellular contraction. nih.gov Conversely, the inhibition of MLCK or the dephosphorylation of myosin light chains leads to relaxation. While direct studies exhaustively detailing the role of MLCK in the specific context of 9-Acetyl Latanoprost are not prevalent, the pathway's fundamental role in smooth muscle contractility makes it a highly relevant area of investigation for understanding how FP receptor activation leads to the ciliary muscle relaxation associated with Latanoprost's mechanism of action. nih.gov Pharmacological inhibitors of MLCK, such as ML-9, are used in research to probe the functional consequences of this pathway. plos.orgmedchemexpress.com

Enzymatic Biotransformation and Metabolic Fate in Preclinical Models

The metabolic pathway of acetylated latanoprost derivatives is primarily understood through the extensive research conducted on its parent compound, latanoprost. As a prodrug, its therapeutic action is contingent on its bioconversion into the active form within ocular tissues.

Esterase-Mediated Hydrolysis of Acetyl Groups in Ocular Tissues (e.g., Cornea)

Latanoprost is an isopropyl ester prodrug that is designed to enhance corneal penetration. nih.gov Once administered topically, it undergoes rapid and complete hydrolysis by esterase enzymes present in the eye, particularly in the cornea, to become its biologically active form, latanoprost acid. nih.govnih.govunict.itmedchemexpress.com These hydrolytic reactions are a crucial pathway for the activation of many ophthalmic ester prodrugs. acs.org Ocular tissues, including the cornea, iris-ciliary body, and retina, contain various esterases, such as carboxylesterases, that are responsible for this conversion. nih.govnih.gov

It is hypothesized that 9-Acetyl Latanoprost, as an acetylated derivative, would undergo a similar esterase-mediated hydrolysis. The acetyl group at the 9-position would first be cleaved by ocular esterases, a process well-documented for other ester-containing compounds in the eye. acs.orguef.fi The cornea is a primary site for this metabolic activity, possessing high hydrolytic capabilities that facilitate the conversion of lipophilic prodrugs into their active, more polar forms. acs.orgnih.govuef.fi Studies on various ester prodrugs have consistently shown that the cornea has the highest hydrolytic activity compared to the aqueous and vitreous humor. acs.org

Identification of Preclinical Metabolites (e.g., 9-desacetylated Latanoprost forms)

The biotransformation of 9-Acetyl Latanoprost is expected to occur in a sequential manner. The initial metabolic step would involve the hydrolysis of the acetyl group, resulting in the formation of 9-desacetylated Latanoprost , which is identical to the parent compound, Latanoprost .

Following this initial desacetylation, the resulting Latanoprost molecule undergoes the well-established next step of its activation. The isopropyl ester group is hydrolyzed by corneal esterases to yield the pharmacologically active Latanoprost acid . medchemexpress.comnih.gov This active metabolite is responsible for the therapeutic effect of reducing intraocular pressure. nih.gov Further systemic metabolism leads to the identification of other metabolites. The primary systemic metabolite identified in preclinical models, such as rabbits, is the 1,2,3,4-tetranor metabolite of latanoprost acid . nih.gov

Systemic Metabolic Pathways in Animal Models (e.g., beta-oxidation)

Once Latanoprost acid reaches the systemic circulation after ocular absorption, it is rapidly metabolized. The primary systemic metabolic pathway is fatty acid beta-oxidation, which occurs mainly in the liver. nih.gov This process shortens the carboxylic acid side chain of the Latanoprost acid molecule.

This beta-oxidation leads to the formation of the main metabolites, 1,2-dinor Latanoprost acid and 1,2,3,4-tetranor Latanoprost acid . nih.gov These metabolites are less active than the parent acid and are primarily eliminated from the body via the kidneys. nih.gov Studies in rabbits show that approximately 88% of a topically administered dose is recovered in the urine. nih.gov The plasma elimination half-life of Latanoprost acid is very short, estimated at 17 minutes in humans after topical administration, indicating rapid systemic clearance. nih.gov Similar rapid clearance and metabolic pathways are observed in animal models. nih.gov

In Vitro and In Vivo Preclinical Efficacy Studies

The efficacy of 9-Acetyl Latanoprost is inferred from the extensive preclinical data available for its parent compound, Latanoprost, which is a potent ocular hypotensive agent.

Effects on Intraocular Pressure in Animal Models (e.g., Primates, Rabbits, Dogs)

Latanoprost has been demonstrated to significantly reduce intraocular pressure (IOP) in a variety of preclinical animal models, including those with both normal and elevated IOP.

In cynomolgus monkeys with laser-induced glaucoma, topical application of Latanoprost produced a significant and sustained reduction in IOP. nih.gov Studies have shown that Latanoprost lowers IOP in monkeys primarily by increasing the uveoscleral outflow of aqueous humor. nih.govscience.gov In rabbits with ocular hypertension, Latanoprost also elicits a robust IOP-lowering effect. researchgate.netnih.gov Similarly, studies in healthy beagle dogs have shown that once-daily administration of Latanoprost leads to a significant reduction in IOP compared to baseline. medchemexpress.comresearchgate.net

The table below summarizes the observed effects of the parent compound, Latanoprost, in key preclinical models. The efficacy of 9-Acetyl Latanoprost would be dependent on its efficient conversion to the active Latanoprost acid in these models.

Comparative Ocular Hypotensive Activity with Parent Latanoprost

Direct comparative efficacy studies between 9-Acetyl Latanoprost and its parent compound, Latanoprost, are not available in the reviewed scientific literature. However, the ocular hypotensive activity of 9-Acetyl Latanoprost would be fundamentally dependent on the rate and extent of its bioconversion to the active Latanoprost acid. As a dual prodrug, requiring two hydrolysis steps for activation (desacetylation and desisopropylation), its pharmacokinetic and pharmacodynamic profile could differ from that of Latanoprost, which requires only one hydrolysis step.

Latanoprost itself has been extensively compared to other ocular hypotensive agents in preclinical and clinical studies. It has demonstrated potent IOP-lowering effects, generally considered to be as effective as or more effective than older treatments like timolol (B1209231) and more effective than other prostanoid derivatives such as unoprostone. nih.govmedcentral.comnih.gov For instance, in a comparative study in glaucomatous monkey eyes, Latanoprost produced a greater magnitude of IOP reduction for a longer duration than unoprostone. nih.gov The efficacy of Latanoprost is slightly less than that of bimatoprost (B1667075) in some studies. medcentral.comscience.gov

These comparisons highlight that minor structural modifications among prostaglandin analogues can result in different efficacy profiles. The hypotensive activity of 9-Acetyl Latanoprost, relative to Latanoprost, would therefore be determined by the efficiency of the initial desacetylation step in the target ocular tissues.

Sustained Release Formulations for Ocular Delivery in Animal Systems

The development of sustained release formulations for ocular drug delivery is a critical area of research, aiming to enhance therapeutic efficacy, improve patient compliance, and minimize side effects associated with frequent eye drop administration. While specific data on "9-Acetyl Latanoprost" is not available in the reviewed literature, extensive research has been conducted on various sustained release systems for latanoprost and its derivatives in animal models. These studies provide valuable insights into the strategies employed to achieve prolonged drug delivery to the eye.

Latanoprost, a prostaglandin F2α analog, is a highly effective medication for lowering intraocular pressure (IOP) in glaucoma patients. frontiersin.orgrsc.orgnih.gov It is a prodrug that is hydrolyzed by corneal esterases to its active form, latanoprost acid. nih.govresearchgate.net The need for sustained release formulations arises from the challenges of conventional eye drop therapy, including poor bioavailability due to rapid tear turnover and nasolacrimal drainage, as well as patient non-adherence to dosing schedules. tandfonline.comnih.gov

Various innovative platforms have been investigated in preclinical animal models, primarily in rabbits and monkeys, to achieve sustained ocular delivery of latanoprost. These include punctal plugs, contact lenses, liposomal formulations, and nanoparticle-based systems.

Punctal Plugs and Intracanalicular Depots:

Punctal plugs, small devices inserted into the tear duct, can serve as a reservoir for sustained drug release. reviewofophthalmology.com A study evaluating a latanoprost-eluting punctal plug in dogs demonstrated a significant reduction in IOP over 16 days. tandfonline.com The system, holding two latanoprost drug depots, resulted in an IOP reduction of approximately 3 mmHg on days 4 and 8, and a more substantial 7 mmHg reduction on day 16, which represented a 37% decrease from baseline. tandfonline.com Intracanalicular depots, a similar approach, also aim to provide extended drug delivery by being placed within the canaliculus. reviewofophthalmology.com

Drug-Eluting Contact Lenses:

Contact lenses offer another promising avenue for sustained ocular drug delivery. Research in glaucomatous monkeys compared the efficacy of latanoprost-eluting contact lenses with daily latanoprost eye drops. tandfonline.com The study found that the contact lenses provided a sustained release of latanoprost for a month, with aqueous humor drug concentrations comparable to those achieved with eye drops. tandfonline.com Notably, the IOP-lowering effect of the contact lenses was dose-dependent and, at higher doses, surpassed that of the topical solution. tandfonline.com

Liposomal Formulations:

Liposomes, microscopic vesicles composed of a lipid bilayer, can encapsulate drugs like latanoprost for sustained release. A single subconjunctival injection of a liposomal latanoprost formulation in rabbit eyes led to a sustained IOP-lowering effect for up to 50 days, with a reduction comparable to that of daily eye drops. tandfonline.commdpi.com The hydrophobic nature of latanoprost allows for high drug loading efficiency within the liposomes. tandfonline.com Other studies have explored the combination of liposomes with mucoadhesive polymers like hyaluronic acid to extend the formulation's residence time on the ocular surface. nih.gov

Nanoparticle-Based Systems:

Nanoparticles, including niosomes and chitosan-based systems, have been extensively studied for sustained ocular drug delivery.

Niosomes: Latanoprost-loaded niosomes incorporated into a thermo-sensitive Pluronic® F127 gel have been evaluated in rabbits. researchgate.net This formulation was found to be non-irritating and reduced IOP for a period of 3 days, significantly longer than conventional latanoprost eye drops. researchgate.net The niosomal gel demonstrated a bioavailability 2.64 times greater than a commercial pilocarpine (B147212) gel. researchgate.net

Chitosan (B1678972) Nanoparticles: Chitosan, a biocompatible and mucoadhesive polymer, has been used to develop nanocomposites for the co-delivery of latanoprost and timolol. rsc.orgresearchgate.net These nanocomposites can be designed to release the drugs in response to lysozyme, an enzyme present in tear fluid. rsc.orgresearchgate.net In one study, the optimized nanocomposite delivered 32.68% of latanoprost and 66.61% of timolol over 72 hours. rsc.org Formulations combining hyaluronic acid and chitosan nanoparticles with latanoprost have also shown enhanced IOP reduction in rabbits compared to the drug alone, attributed to the mucoadhesive properties of the nanoparticles. nih.gov

In-situ Gels:

In-situ gelling systems are liquid formulations that transform into a gel upon instillation into the eye, triggered by changes in temperature, pH, or ions. These gels can prolong the contact time of the drug with the ocular surface. Studies on in-situ gels for latanoprost delivery have shown that they can maintain the drug's precorneal retention for at least 60 minutes, compared to about 10 minutes for standard eye drops. nih.gov This prolonged retention translated to a longer duration of IOP-lowering effect, lasting for 24 hours compared to 12 hours for conventional eye drops. nih.gov

Table of Preclinical Animal Studies on Sustained Release Latanoprost Formulations

| Formulation Type | Animal Model | Key Findings | Duration of Effect | Reference |

| Punctal Plug | Dog | 37% IOP reduction from baseline | 16 days | tandfonline.com |

| Contact Lens | Monkey | Sustained release with aqueous humor levels comparable to eye drops | 1 month | tandfonline.com |

| Liposomes (Subconjunctival) | Rabbit | IOP reduction comparable to daily eye drops | 50 days | tandfonline.commdpi.com |

| Niosomal Gel | Rabbit | Reduced IOP, 2.64 times greater bioavailability than control | 3 days | researchgate.net |

| Chitosan Nanocomposite | - | Controlled release of latanoprost and timolol | 72 hours | rsc.orgresearchgate.net |

| In-situ Gel | - | Prolonged precorneal retention and IOP-lowering effect | 24 hours | nih.gov |

Analytical Characterization and Quality Control of 9 Acetyl Latanoprost

Spectroscopic and Chromatographic Methods for Structural Elucidation

Structural elucidation is the critical first step in characterizing 9-Acetyl Latanoprost (B1674536), confirming that the correct molecule has been synthesized. This is achieved by using a combination of methods that probe the molecular structure in different ways.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 9-Acetyl Latanoprost. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H-NMR: In the proton NMR spectrum of 9-Acetyl Latanoprost, the addition of an acetyl group to the C9 hydroxyl of Latanoprost induces specific chemical shift changes. A distinct singlet appears around δ 2.0-2.2 ppm, corresponding to the three protons of the acetyl methyl group. Concurrently, the proton attached to C9 (H9) would experience a downfield shift compared to its position in Latanoprost due to the deshielding effect of the adjacent acetate (B1210297) carbonyl group. Other characteristic signals, such as those for the phenyl group, the double bond protons of the heptenoate chain, and the isopropyl ester moiety, would remain largely consistent with the parent Latanoprost structure. researchgate.netmdpi.com

¹³C-NMR: The carbon NMR spectrum provides complementary information. The presence of the acetyl group is confirmed by two signals: a carbonyl carbon signal around δ 170-171 ppm and a methyl carbon signal around δ 21 ppm. asianpubs.org The signal for the C9 carbon would also be shifted accordingly. The chemical structure of Latanoprost, the parent compound, has been confirmed using ¹³C-NMR among other methods. pmda.go.jp

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Key Functional Groups in 9-Acetyl Latanoprost (Note: Data is predicted based on characteristic values and comparison with Latanoprost.)

| Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

| Acetyl Methyl (CH₃) | ~2.1 | ~21 |

| Acetyl Carbonyl (C=O) | - | ~170 |

| Phenyl Group | ~7.1-7.3 | ~126-142 |

| Isopropyl Ester (CH) | ~4.9-5.1 | ~68 |

| Isopropyl Ester (CH₃) | ~1.2 | ~22 |

| Ester Carbonyl (C=O) | - | ~173 |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For 9-Acetyl Latanoprost (Molecular Formula: C₂₈H₄₂O₆), the expected molecular weight is 474.64 g/mol . veeprho.compharmaffiliates.comsimsonpharma.com

In a typical Electrospray Ionization (ESI) mass spectrum, the compound would be detected as a protonated molecule [M+H]⁺ at an m/z of approximately 475.64 or as a sodium adduct [M+Na]⁺ at m/z 497.62. asianpubs.org High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. Expected fragmentation pathways for 9-Acetyl Latanoprost would include the neutral loss of acetic acid (60 Da), loss of water (18 Da), and cleavage of the alpha and omega side chains, similar to the fragmentation patterns observed for Latanoprost and its metabolites. nih.govresearchgate.net The use of liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a standard method for quantifying related compounds in biological matrices. pmda.go.jp

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 9-Acetyl Latanoprost would show distinct differences from that of its parent compound, Latanoprost.

The spectrum of Latanoprost exhibits characteristic peaks at approximately 3374 cm⁻¹ for the O-H (hydroxyl) stretching and 1729 cm⁻¹ for the C=O (ester carbonyl) stretching. researchgate.net For 9-Acetyl Latanoprost, the broad O-H stretching band corresponding to the C9-hydroxyl group would be absent. Instead, a new, strong absorption band would appear around 1740 cm⁻¹, characteristic of the acetate ester carbonyl group. This would be in addition to the existing isopropyl ester carbonyl band.

Table 2: Comparison of Key IR Absorption Bands for Latanoprost and 9-Acetyl Latanoprost (Note: Frequencies are approximate and based on known values for functional groups.)

| Functional Group | Latanoprost Approx. Frequency (cm⁻¹) researchgate.net | 9-Acetyl Latanoprost Approx. Frequency (cm⁻¹) |

| Aliphatic O-H Stretch | ~3374 | Absent (for C9-OH) / Present (for C15-OH) |

| Aliphatic C-H Stretch | ~2933 | ~2930 |

| Isopropyl Ester C=O Stretch | ~1729 | ~1730 |

| Acetate Ester C=O Stretch | N/A | ~1740 |

Development and Validation of Quantitative Analytical Methods

Once the structure is confirmed, robust analytical methods are developed and validated to determine the purity of the compound and quantify its content accurately.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 9-Acetyl Latanoprost and quantifying its content. A reversed-phase HPLC method is typically employed.

Method Development: A common method involves a C18 or similar stationary phase column. jocpr.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., water with a small percentage of trifluoroacetic acid or a phosphate (B84403) buffer) delivered in either an isocratic or gradient elution mode. jocpr.comsemanticscholar.org Detection is typically performed using a UV detector at a wavelength of around 210 nm, where the phenyl chromophore exhibits absorbance. researchgate.netsemanticscholar.org

Method Validation: A developed HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. researchgate.net This involves demonstrating its specificity, linearity, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the method. For related Latanoprost methods, linearity has been demonstrated in ranges such as 2.5–7.5 µg/ml, with correlation coefficients (r²) greater than 0.999. jocpr.comresearchgate.net

| Parameter | Typical Value / Range | Reference |

| Chromatographic Conditions | ||

| Column | C18, 250 mm x 4.6 mm, 5 µm | jocpr.comresearchgate.net |

| Mobile Phase | Acetonitrile : Water/Buffer (e.g., 60:40 v/v) | jocpr.comresearchgate.net |

| Flow Rate | 1.0 mL/min | jocpr.comresearchgate.net |

| Detection Wavelength | 210 nm | jocpr.comresearchgate.net |

| Validation Parameters | ||

| Linearity Range | 1.0 - 150 µg/mL | semanticscholar.org |

| Correlation Coefficient (r²) | > 0.999 | researchgate.netresearchgate.net |

| LOD | 0.025 - 0.07 µg/mL | researchgate.netresearchgate.net |

| LOQ | 0.019 - 0.35 µg/mL | researchgate.netresearchgate.net |

| Accuracy (Recovery %) | 98.0% - 102.0% | researchgate.net |

Latanoprost possesses multiple chiral centers, and its biological activity is highly stereospecific. The same holds true for 9-Acetyl Latanoprost. Therefore, it is critical to control the isomeric purity and separate the desired stereoisomer from any potential diastereomers or enantiomers that may have formed during synthesis.

While standard reversed-phase HPLC can separate some diastereomers, the separation of enantiomers requires a chiral stationary phase (CSP). Chiral HPLC columns are specifically designed to interact differently with enantiomers, allowing for their separation. google.comgoogleapis.com Alternatively, normal-phase HPLC systems using specific columns (e.g., amino columns) and mobile phases (e.g., heptane/isopropanol/acetonitrile) have been successfully developed to achieve baseline separation of Latanoprost and its key isomers, such as the 5,6-trans and 15(S) isomers. researchgate.net The validation of a chiral method is crucial for ensuring that the stereochemical integrity of 9-Acetyl Latanoprost meets the required quality standards. researchgate.netcpu.edu.cn

Gas Chromatography and Related Techniques

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While high-performance liquid chromatography (HPLC) is more commonly cited for the analysis of Latanoprost and its impurities due to their relatively low volatility, GC-MS can be employed, particularly after appropriate derivatization. Current time information in Bangalore, IN.researchgate.net Prostaglandins (B1171923) and their analogues, including Latanoprost and by extension, 9-Acetyl Latanoprost, typically require derivatization to increase their volatility and thermal stability for GC analysis. nih.gov

Common derivatization procedures for prostaglandins involve the esterification of carboxyl groups and the silylation of hydroxyl groups to form more volatile derivatives, such as pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers. nih.gov For 9-Acetyl Latanoprost, the presence of the acetyl group at the C-9 position already modifies one of the hydroxyl groups of the parent Latanoprost molecule. However, the remaining hydroxyl groups would still necessitate derivatization for optimal GC-MS analysis.

A hypothetical GC-MS method for the analysis of derivatized 9-Acetyl Latanoprost would involve a high-resolution capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, to achieve separation from other related substances. The mass spectrometer, operating in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode, would provide the high sensitivity and specificity required for detecting and quantifying trace levels of this impurity. nih.gov

Table 1: Hypothetical GC-MS Parameters for Derivatized 9-Acetyl Latanoprost Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Monitored Ions | Specific m/z values corresponding to fragments of the derivatized 9-Acetyl Latanoprost |

It is important to note that the development of such a method would require careful optimization of derivatization conditions, injection parameters, and the GC temperature program to ensure complete reaction, prevent thermal degradation, and achieve adequate separation from Latanoprost and other impurities.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical component of pharmaceutical quality control, aimed at the identification and quantification of all potential impurities in a drug substance. lookchem.com 9-Acetyl Latanoprost is itself considered an impurity of Latanoprost. simsonpharma.compharmaffiliates.comclearsynth.com

Identification and Quantification of Related Substances

The manufacturing process of Latanoprost can lead to the formation of several related substances, including isomers and degradation products. synzeal.com 9-Acetyl Latanoprost is one such potential impurity that may arise during synthesis or storage. The comprehensive analysis of Latanoprost requires the ability to separate and quantify these impurities. HPLC methods are well-established for this purpose, capable of resolving Latanoprost from its various related compounds. mdpi.com

In the context of analyzing a 9-Acetyl Latanoprost reference standard itself, impurity profiling would aim to identify any co-impurities present. These could include residual Latanoprost, other acetylated isomers, or degradation products of 9-Acetyl Latanoprost. The characterization would typically involve a combination of chromatographic and spectroscopic techniques.

Table 2: Potential Related Substances in a 9-Acetyl Latanoprost Sample

| Compound Name | Relationship to 9-Acetyl Latanoprost |

| Latanoprost | Precursor/Related Substance |

| Latanoprost Acid | Hydrolytic Degradant |

| 15-keto Latanoprost | Oxidative Degradant |

| Other Positional Acetyl Isomers | Isomeric Impurities |

Forced Degradation Studies to Characterize Stability

Forced degradation studies on Latanoprost have identified several key degradation products, including Latanoprost acid (formed via hydrolysis) and 15-keto Latanoprost (formed via oxidation). synzeal.com It is plausible that under certain stress conditions, such as in the presence of acetylating agents or specific catalysts, the formation of 9-Acetyl Latanoprost as a degradation product could occur.

A forced degradation study on 9-Acetyl Latanoprost would subject it to a range of harsh conditions as mandated by ICH guidelines, including:

Acidic and Basic Hydrolysis: To assess its susceptibility to pH-dependent degradation.

Oxidation: Using reagents like hydrogen peroxide to identify potential oxidative degradation products.

Thermal Stress: To evaluate its stability at elevated temperatures.

Photostability: To determine its sensitivity to light exposure.

The results of such studies would provide a comprehensive stability profile for 9-Acetyl Latanoprost, which is crucial for defining appropriate storage and handling conditions.

Table 3: Illustrative Forced Degradation Conditions for 9-Acetyl Latanoprost

| Stress Condition | Reagent/Parameter | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C | Hydrolysis of the isopropyl ester and/or acetyl group |

| Base Hydrolysis | 0.1 M NaOH, room temp. | Hydrolysis of the isopropyl ester and/or acetyl group |

| Oxidation | 3% H₂O₂, room temp. | Oxidation of hydroxyl groups |

| Thermal | 70 °C, solid state | Thermal decomposition |

| Photolytic | ICH-compliant light exposure | Photodegradation |

Role of 9-Acetyl Latanoprost as a Reference Standard for Impurity Control

The availability of well-characterized reference standards is a cornerstone of pharmaceutical quality control. who.int 9-Acetyl Latanoprost is available commercially as a reference standard, signifying its importance in the analytical control of Latanoprost. simsonpharma.comclearsynth.com

As a reference standard, 9-Acetyl Latanoprost serves several key purposes:

Identification: It allows for the unambiguous identification of this specific impurity in a Latanoprost sample during chromatographic analysis by comparing retention times.

Quantification: A precisely weighed amount of the reference standard can be used to prepare calibration curves, enabling the accurate quantification of the 9-Acetyl Latanoprost impurity in Latanoprost drug substance and drug products.

Method Validation: It is an essential tool for the validation of analytical methods, particularly for demonstrating the specificity and accuracy of the method for this impurity.

The use of 9-Acetyl Latanoprost as a reference standard ensures that manufacturers of Latanoprost-containing medications can effectively monitor and control the levels of this impurity, thereby ensuring the quality and safety of the final product.

Preclinical Comparative Studies of 9-Acetyl Latanoprost Remain Undocumented in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, no preclinical comparative studies detailing the pharmacological and pharmacokinetic properties of 9-Acetyl Latanoprost have been identified. The user's request for an article focusing on the comparative preclinical data of 9-Acetyl Latanoprost versus Latanoprost cannot be fulfilled due to the absence of publicly available research on this specific acetylated derivative.

The intended article was to be structured around a detailed comparison of the two compounds, covering receptor binding affinities, ocular bioavailability, effects on ocular fluid dynamics, and metabolic profiles. However, searches for specific data on "9-Acetyl Latanoprost" in these areas have not yielded any relevant scientific publications.

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a well-documented and widely used medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension. dovepress.comwikipedia.orgdrugbank.commedlineplus.gov It functions as a prodrug, being hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid. wikipedia.orgtandfonline.com This active form then acts as a selective agonist at the prostaglandin F receptor, increasing the uveoscleral outflow of aqueous humor and thereby lowering intraocular pressure. wikipedia.orgdrugbank.comfda.gov

The metabolism of latanoprost acid primarily occurs in the liver through fatty acid beta-oxidation, and its metabolites are mainly excreted via the kidneys. wikipedia.org The peak concentration of latanoprost acid in the aqueous humor is typically reached about two hours after topical administration. dovepress.comfda.govnih.gov

While extensive research is available on Latanoprost and some of its other derivatives, such as Latanoprostene bunod, dovepress.comscielo.brelsevier.eseyewiki.org similar comparative data for 9-Acetyl Latanoprost is not present in the reviewed literature. This suggests that 9-Acetyl Latanoprost may be a minor impurity, a research compound not yet subjected to extensive preclinical evaluation, or its research is not publicly accessible.

Without any available data on 9-Acetyl Latanoprost, a comparative analysis as requested in the article outline is not possible. The following sections, which were intended to form the core of the article, remain unwritten due to this lack of information:

Comparative Preclinical Studies of Latanoprost and Acetylated Derivatives

Future Directions in Research on Acetylated Latanoprost Analogs

The development of latanoprost (B1674536), an isopropyl ester prodrug of a prostaglandin (B15479496) F2α analog, marked a significant advancement in glaucoma therapy. Its design leverages chemical modification to enhance corneal penetration, a principle that opens the door for further innovation. Future research is poised to explore other derivatives, such as acetylated analogs like 9-Acetyl Latanoprost, to refine therapeutic properties. This exploration involves a multidisciplinary approach, from synthesis and analysis to advanced drug delivery and computational modeling.

Q & A

Q. How can discrepancies between in vitro cytoprotective data and clinical ocular toxicity be resolved for latanoprost derivatives?

- Methodological Answer : Conduct translational studies correlating in vitro ROS/apoptosis assays with clinical endpoints (e.g., conjunctival hyperemia). Account for preservative effects (e.g., benzalkonium chloride) by testing both preserved and preservative-free formulations .

Q. What experimental strategies optimize fixed-dose combinations (FDCs) of latanoprost derivatives with complementary mechanisms?

- Methodological Answer : Select agents with distinct IOP-lowering pathways (e.g., NO donors + prostaglandin analogs). Use phase 3 trial designs with pooled safety data analysis to assess adverse events (AEs). Apply ANOVA to compare FDCs against monotherapies, with Holm-Sidak corrections for multiple comparisons .

Q. How do crossover vs. parallel-group designs impact efficacy interpretation in animal studies?

- Methodological Answer : Crossover designs reduce inter-subject variability but require rigorous washout periods (e.g., 5 weeks) to prevent carryover effects. Use mixed-effects models to analyze within-subject changes and report intraocular differences (treated vs. control eyes) .

Q. What are key considerations for reconciling heterogeneous outcomes in meta-analyses of latanoprost derivatives?

Q. How can advanced drug delivery systems (e.g., contact lenses) be validated for sustained latanoprost release?

- Methodological Answer : Develop in vitro corneal models to measure release kinetics across lens materials (e.g., silicone hydrogel). Calculate adjusted concentrations accounting for dilution effects and validate with repeated-measures ANOVA. Compare release profiles to traditional eye drops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.